molecular formula C16H17N3O2 B2716206 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide CAS No. 2097888-56-5

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide

Cat. No.: B2716206
CAS No.: 2097888-56-5
M. Wt: 283.331
InChI Key: KDGUNNQUDADYNM-UHFFFAOYSA-N
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Description

N-[(6-Cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide is a synthetic small molecule with a molecular formula of C16H17N3O2 and a molecular weight of 283.32 g/mol . This chemical features a pyridine carboxamide core, a scaffold recognized in medicinal chemistry research for its potential to interact with diverse biological targets. The structure consists of a 2-methoxypyridine-3-carboxamide group linked via a methylene bridge to a 6-cyclopropylpyridine moiety . While the specific research applications and mechanism of action for this precise compound are yet to be fully elucidated in the public domain, the pyridine carboxamide class has demonstrated significant research value. For instance, related pyridine carboxamide derivatives have been identified as prodrugs with potent anti-mycobacterial activity, requiring activation by bacterial amidases and exhibiting a dual mechanism of action that includes the induction of autophagy in intracellular infection models . This suggests broad potential for compounds in this class in infectious disease and host-directed therapy research. Researchers may investigate this particular molecule as a building block for further chemical exploration, a candidate for high-throughput screening, or a tool compound for studying specific enzymatic pathways. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans or for diagnostic, therapeutic, or any other veterinary applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-16-13(3-2-8-17-16)15(20)19-10-11-4-7-14(18-9-11)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUNNQUDADYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of advanced analytical techniques like NMR and mass spectrometry ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares functional motifs with several classes of bioactive molecules. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties Reference
N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) Benzimidazole + aniline Methoxy group, benzimidazole core ~269.3 Potential kinase inhibition
LY2033298 Thieno[2,3-b]pyridine Cyclopropyl, methoxy, chloro, thiophene ring ~324.8 High purity (≥98% HPLC)
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide Pyridine Chloro, pivalamide, methoxy-methyl ~313.8 Catalytic intermediate
N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (9a) Acetamide + oxetane Bromophenyl, chloromethyl oxetane ~403.7 Crystalline stability


Key Observations :

  • Pyridine vs. Benzimidazole/Thienopyridine Cores: The target compound’s pyridine rings may confer distinct electronic properties compared to benzimidazole (B1) or thienopyridine (LY2033298) cores.
  • Substituent Impact : The cyclopropyl group at the pyridine 6-position introduces steric bulk and metabolic stability, contrasting with LY2033298’s chloro and thiophene substituents, which may enhance electrophilic reactivity .

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide is a compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridine ring, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the methoxy group at the 2-position and the carboxamide functionality contributes to its unique chemical properties.

Property Value
Molecular Formula C15H17N3O2
Molecular Weight 273.31 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator, potentially influencing pathways related to:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Early investigations have shown promise in inhibiting cancer cell proliferation in vitro.

Research Findings

Recent studies have focused on elucidating the compound's biological effects through various assays and models:

  • In Vitro Studies :
    • The compound demonstrated significant inhibitory activity against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, an IC50 value of 1.4 μM was reported against MDA-MB-231 cells, indicating potent anticancer activity compared to standard drugs like sorafenib (IC50 = 5.2 μM) .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that this compound may exert its effects by modulating calcium channels, which are crucial in numerous physiological processes .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study 1: Anticancer Activity : A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound showed dose-dependent inhibition of cell growth, suggesting its potential as a lead candidate for breast cancer therapy.
  • Case Study 2: Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its efficacy in managing inflammatory conditions.

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